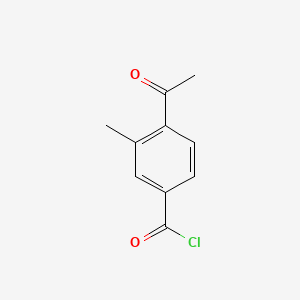
N-Heptanoic Acid Tianeptine Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Heptanoic Acid Tianeptine Disodium Salt is a derivative of tianeptine, a tricyclic antidepressant primarily used in the treatment of major depressive disorder. This compound is known for its unique pharmacological properties, including its ability to modulate glutamate receptors and act as an atypical agonist of the μ-opioid receptor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves the reaction of tianeptine with heptanoic acid under controlled conditions. The process typically includes:
Step 1: Formation of the tianeptine intermediate by reacting 3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-ylamine with heptanoic acid.
Step 2: Conversion of the intermediate to its disodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of high-purity reagents to ensure product quality.
- Implementation of stringent reaction conditions to maximize yield and purity.
- Employment of advanced purification techniques such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions: N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups
科学研究应用
N-Heptanoic Acid Tianeptine Disodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and other neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用机制
The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves:
Modulation of Glutamate Receptors: The compound modulates the activity of AMPA and NMDA receptors, which play a crucial role in synaptic plasticity and neuronal communication.
Agonist of μ-Opioid Receptor: Acts as an atypical agonist of the μ-opioid receptor, contributing to its antidepressant and anxiolytic effects.
Neuroplasticity: Enhances neuroplasticity by promoting the release of brain-derived neurotrophic factor (BDNF) and inhibiting stress-induced neuronal remodeling
相似化合物的比较
Tianeptine Sodium Salt: Similar in structure but differs in its pharmacokinetic properties.
Tianeptine Sulfate: A slower-releasing formulation with extended duration of action.
Amitriptyline: Another tricyclic antidepressant with different receptor targets and side effect profiles.
Uniqueness: N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its dual mechanism of action involving both glutamate receptor modulation and μ-opioid receptor agonism. This dual action contributes to its efficacy in treating depression and anxiety with fewer side effects compared to other tricyclic antidepressants .
属性
CAS 编号 |
363138-43-6 |
|---|---|
分子式 |
C28H35ClN2Na2O6S |
分子量 |
609.086 |
IUPAC 名称 |
disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI 键 |
ZLDQAMFLXPLVBK-UHFFFAOYSA-L |
SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+] |
同义词 |
7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianept |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













